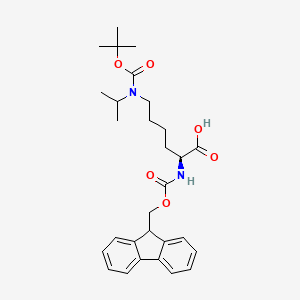

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine

説明

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups from unwanted reactions. The compound is used primarily in the synthesis of peptides and proteins, where it serves as a building block for creating specific sequences.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine typically involves multiple steps. The process begins with the protection of the amino group of lysine using the Boc group. This is followed by the protection of the carboxyl group with the Fmoc group. The isopropyl group is then introduced to the lysine side chain. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The compound is typically produced in a controlled environment to ensure consistency and quality .

化学反応の分析

Types of Reactions

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Introduction of different functional groups to the lysine side chain

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

Coupling: Reagents like DIC, NHS, and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which can be further modified for various applications .

科学的研究の応用

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine has diverse applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis (SPPS) to create complex peptide sequences.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Contributes to the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and commercial purposes

作用機序

The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. The isopropyl group enhances the stability and solubility of the compound, making it easier to handle and incorporate into peptide sequences .

類似化合物との比較

Similar Compounds

N-Fmoc-N’-Boc-L-lysine: Similar structure but without the isopropyl group.

N-Fmoc-N’-Boc-N’-methyl-L-lysine: Contains a methyl group instead of an isopropyl group.

N-Fmoc-N’-Boc-N’-ethyl-L-lysine: Contains an ethyl group instead of an isopropyl group

Uniqueness

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is unique due to the presence of the isopropyl group, which enhances its stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of peptides that require high stability and solubility .

生物活性

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine is a synthetic amino acid derivative that has garnered attention in the fields of peptide chemistry and bioconjugation due to its unique structural features and biological activity. This compound combines the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups with an isopropyl side chain, making it a versatile building block for peptide synthesis. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₃₀H₃₈N₂O₆

- CAS Number : 201003-48-7

- Molecular Weight : 518.64 g/mol

This compound features two protecting groups that stabilize the amino acid during synthesis, allowing for selective reactions without premature deprotection.

The biological activity of this compound primarily arises from its incorporation into peptides. The presence of the Fmoc and Boc groups allows for controlled synthesis while maintaining the integrity of the lysine residue. The isopropyl group enhances hydrophobic interactions, which can influence peptide folding and stability.

Key Mechanisms:

- Bioorthogonal Chemistry : The azido group in related compounds allows for bioorthogonal reactions, enabling specific labeling and modification of biomolecules without interfering with native biochemical processes.

- Peptide Conformation : The bulky isopropyl group can induce conformational constraints in synthesized peptides, potentially enhancing their binding affinity to target proteins .

Biological Activity

The biological activity of this compound has been demonstrated through various studies focusing on its role as a building block in peptide synthesis.

Case Studies:

- Peptide Synthesis : In one study, peptides incorporating this compound exhibited improved stability and potency against specific biological targets compared to linear counterparts .

- Cellular Uptake : Research indicates that peptides synthesized with this compound showed enhanced cellular uptake due to their optimized hydrophobic properties, leading to increased efficacy in therapeutic applications.

Applications in Research

This compound is utilized in various research applications, particularly in medicinal chemistry and bioconjugation:

- Drug Development : Its ability to form stable conjugates makes it valuable for creating targeted drug delivery systems.

- Peptide Therapeutics : The compound is used in synthesizing peptides that mimic natural ligands or inhibit protein-protein interactions, which is crucial for developing new therapeutics .

- Bioconjugation Techniques : It serves as a key building block in bioconjugation strategies that link biomolecules for imaging or therapeutic purposes .

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Fmoc-N'-Boc-D-Lysine | D-enantiomer; less hydrophobic | Reduced efficacy in cellular contexts |

| N-Fmoc-N'-Boc-L-Lysine | L-enantiomer; standard lysine properties | Comparable activity to natural lysine |

| N-Fmoc-N'-Azido-L-Lysine | Contains azido group for bioorthogonal reactions | Enhanced labeling capabilities |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFCMICCJNLBC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679801 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201003-48-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。